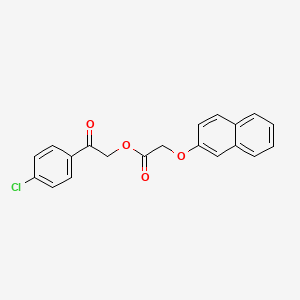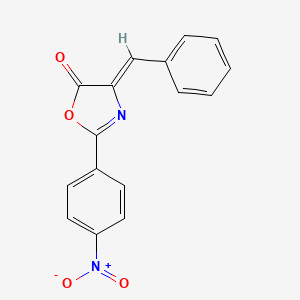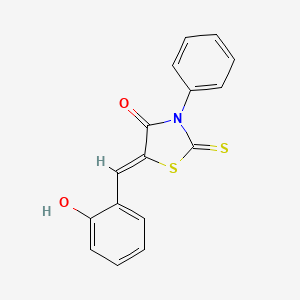![molecular formula C26H32N2O3 B11705786 3',3'-Dimethyl-6-nitro-1'-octyl-1',3'-dihydrospiro[chromene-2,2'-indole] CAS No. 34756-29-1](/img/structure/B11705786.png)
3',3'-Dimethyl-6-nitro-1'-octyl-1',3'-dihydrospiro[chromene-2,2'-indole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,3’-Dimethyl-6-nitro-1’-octyl-1’,3’-dihydrospiro[chromene-2,2’-indole] is a complex organic compound belonging to the class of spiropyrans. These compounds are known for their photochromic properties, meaning they can change color when exposed to light. This particular compound has a unique structure that includes a chromene and an indole moiety, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’,3’-Dimethyl-6-nitro-1’-octyl-1’,3’-dihydrospiro[chromene-2,2’-indole] typically involves multiple steps:
Formation of the Chromene Moiety: This step often involves the condensation of salicylaldehyde with a suitable ketone under acidic conditions to form the chromene ring.
Introduction of the Nitro Group: Nitration of the chromene ring is carried out using a mixture of concentrated nitric and sulfuric acids.
Formation of the Indole Moiety: The indole ring is synthesized separately, often starting from aniline derivatives through Fischer indole synthesis.
Spirocyclization: The final step involves the spirocyclization reaction where the chromene and indole moieties are fused together. This is typically achieved under basic conditions using a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like tin(II) chloride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
3’,3’-Dimethyl-6-nitro-1’-octyl-1’,3’-dihydrospiro[chromene-2,2’-indole] has a wide range of applications in scientific research:
Chemistry: Used as a photochromic dye in the development of smart materials and sensors.
Biology: Investigated for its potential as a molecular probe in biological imaging due to its fluorescence properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the production of photoresponsive coatings and optical data storage devices.
Mecanismo De Acción
The mechanism of action of 3’,3’-Dimethyl-6-nitro-1’-octyl-1’,3’-dihydrospiro[chromene-2,2’-indole] primarily involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible transformation between its spiropyran form and its merocyanine form. This transformation involves the breaking and forming of a bond between the chromene and indole moieties, leading to a change in the compound’s color and fluorescence properties. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular proteins and DNA.
Comparación Con Compuestos Similares
Similar Compounds
1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indole]: Similar structure but with different alkyl substituents.
2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indol]-1’(3’H)-yl)ethanol: Contains an ethanol group instead of an octyl group.
3-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indol]-1’(3’H)-yl)propanoic acid: Contains a propanoic acid group.
Uniqueness
The uniqueness of 3’,3’-Dimethyl-6-nitro-1’-octyl-1’,3’-dihydrospiro[chromene-2,2’-indole] lies in its specific combination of functional groups and its long octyl chain, which can influence its solubility and interaction with biological membranes. This makes it particularly useful in applications requiring specific solubility and membrane permeability properties.
Propiedades
Número CAS |
34756-29-1 |
|---|---|
Fórmula molecular |
C26H32N2O3 |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
3',3'-dimethyl-6-nitro-1'-octylspiro[chromene-2,2'-indole] |
InChI |
InChI=1S/C26H32N2O3/c1-4-5-6-7-8-11-18-27-23-13-10-9-12-22(23)25(2,3)26(27)17-16-20-19-21(28(29)30)14-15-24(20)31-26/h9-10,12-17,19H,4-8,11,18H2,1-3H3 |
Clave InChI |
PJUSLWPIIRXNFJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN1C2=CC=CC=C2C(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4Z)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705722.png)

![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705734.png)

![6-(4-Bromophenyl)-7-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-7-ium](/img/structure/B11705772.png)
![N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]butanamide](/img/structure/B11705775.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11705778.png)
![N-{4-[(2E)-2-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]phenyl}-N-methylacetamide](/img/structure/B11705783.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B11705785.png)
![2-{(3Z)-3-[(Anilinocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide](/img/structure/B11705791.png)

![Ethyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11705798.png)
